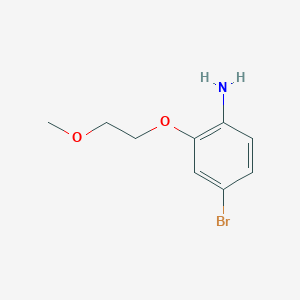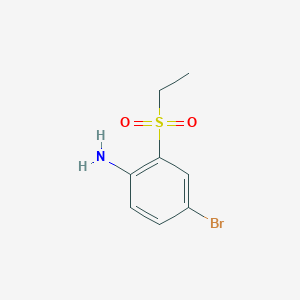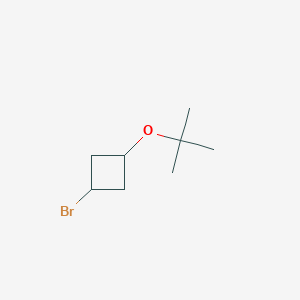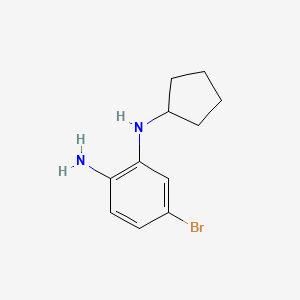![molecular formula C12H13N3O4 B1400196 2-nitro-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate d'éthyle CAS No. 1373348-96-9](/img/structure/B1400196.png)
2-nitro-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate d'éthyle
Vue d'ensemble
Description
Ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate is a complex organic compound with the molecular formula C12H13N3O4. This compound is characterized by the presence of a nitro group, a pyrrolo[2,3-b]pyridine moiety, and an ester functional group. It is a solid substance with a melting point of approximately 136-137°C .
Applications De Recherche Scientifique
Ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of novel materials and chemical processes
Mécanisme D'action
Target of Action
The primary target of Ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
This compound interacts with its targets, FGFRs, by inhibiting their activity . The inhibition of FGFRs can lead to the suppression of tumor growth and proliferation .
Biochemical Pathways
The compound affects the FGFR signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
Similar compounds have shown low plasma exposure and high clearance, suggesting good metabolic stability .
Result of Action
The result of the compound’s action is the inhibition of tumor cell proliferation and the induction of apoptosis . It has also been found to significantly inhibit the migration and invasion of tumor cells
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate typically involves the reaction of ethyl 2-bromo-3-nitropropanoate with 1H-pyrrolo[2,3-b]pyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Ethyl 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate.
Substitution: 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid.
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-nitro-3-{1H-indol-3-yl}propanoate: Similar structure but with an indole moiety instead of pyrrolo[2,3-b]pyridine.
Ethyl 2-nitro-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoate: Similar structure but with a different pyrrolo-pyridine isomer.
Ethyl 2-nitro-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoate: Another isomer with a different pyrrolo-pyridine arrangement
Uniqueness
Ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate is unique due to its specific arrangement of functional groups, which can result in distinct chemical reactivity and biological activity compared to its isomers and analogs .
Propriétés
IUPAC Name |
ethyl 2-nitro-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-2-19-12(16)10(15(17)18)6-8-7-14-11-9(8)4-3-5-13-11/h3-5,7,10H,2,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIAGIZSWBOUQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine](/img/structure/B1400123.png)
![Methyl ({6-acetyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate](/img/structure/B1400124.png)



![6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine](/img/structure/B1400133.png)

